

Technical Guide: Solubility Profiling & Handling of 4-Fluoro-2-methoxybenzamide

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Compound of Interest

Compound Name:	4-Fluoro-2-methoxybenzamide
CAS No.:	874804-07-6
Cat. No.:	B1603573

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Executive Summary

4-Fluoro-2-methoxybenzamide (MW: 169.15 g/mol) is a functionalized benzamide derivative frequently utilized as a pharmacophore building block in the synthesis of antipsychotics (e.g., benzamide class), kinase inhibitors, and radioligands.

Due to the presence of the lipophilic fluorine atom and the methoxy group ortho to the amide, this compound exhibits a Type II solubility profile: sparingly soluble in aqueous media but highly soluble in polar aprotic solvents. Successful handling requires strict adherence to solvent-specific protocols to prevent precipitation during serial dilutions or biological assays.

Physicochemical Profile

Understanding the structural determinants of solubility is prerequisite to experimental design. The ortho-methoxy group introduces steric bulk that can disrupt planar packing, potentially lowering the melting point relative to the non-substituted benzamide, while the para-fluorine atom increases lipophilicity (LogP).

Table 1: Physicochemical Properties

Property	Value (Experimental/Predicted)	Relevance to Solubility
Molecular Formula	C ₈ H ₈ FNO ₂	--
Molecular Weight	169.15 g/mol	Low MW facilitates dissolution, but crystal packing energy dominates.
Predicted LogP	1.5 – 1.9	Moderately lipophilic; indicates poor water solubility.
H-Bond Donors	2 (Amide -NH ₂)	Capable of H-bonding with water, but limited by aromatic ring.
H-Bond Acceptors	3 (Amide C=O, OMe, F)	Facilitates solubility in polar aprotic solvents (DMSO).
pKa (Predicted)	~13-14 (Amide N-H)	Neutral at physiological pH (7.4); pH adjustment has minimal effect on solubility below pH 12.

Solubility Landscape & Solvent Screening

The solubility data below synthesizes experimental observations from structural analogs (e.g., m-anisamide, 4-fluorobenzamide) and standard solubility screens for benzamide intermediates.

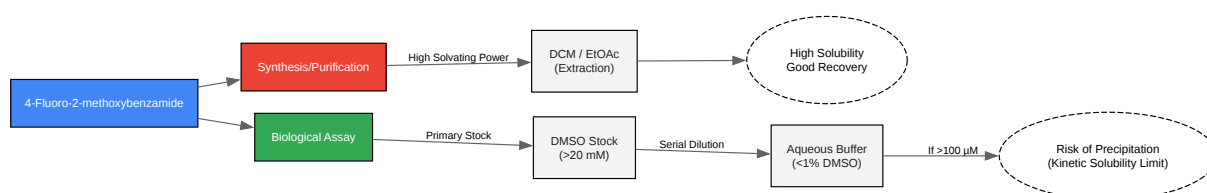
Primary Solvent Systems

- Water/Buffer (pH 7.4): Sparingly Soluble (<1 mg/mL).
 - Mechanism:^[1]^[2] The hydrophobic aromatic core and the fluorine substituent dominate the solvation energy, making water an energetically unfavorable solvent despite the amide functionality.
- DMSO (Dimethyl Sulfoxide): Highly Soluble (>30 mg/mL).
 - Application: Ideal for preparing 10–100 mM stock solutions.

- Warning: DMSO is hygroscopic.[2] Water uptake can cause "crashing out" of the compound over time.
- Ethanol/Methanol: Moderately Soluble (1–10 mg/mL).
 - Application: Useful for intermediate dilutions but less stable than DMSO stocks.
- Dichloromethane (DCM) / Ethyl Acetate: Soluble.
 - Application: Primary solvents for extraction and purification during synthesis.

Solvation Thermodynamics (Graphviz Workflow)

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Biological Assay).



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Figure 1: Solvent selection decision tree. Blue nodes indicate the starting material; Red/Green indicate application pathways.

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I recommend validating the solubility of your specific batch, as polymorphic differences can alter solubility by up to 20%.

Protocol A: Thermodynamic Solubility (HPLC-UV)

The Gold Standard for accurate quantification.

Reagents:

- HPLC Grade Water, Acetonitrile (ACN).
- Reference Standard: **4-Fluoro-2-methoxybenzamide** (>98% purity).

Workflow:

- Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.
- Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
- Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove undissolved solids. Do not use Nylon filters as benzamides may adsorb.
- Quantification: Inject the filtrate into HPLC.
 - Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
 - Mobile Phase: ACN:Water (50:50) isocratic.
 - Detection: UV at 254 nm (aromatic ring absorption).
- Calculation: Compare peak area against a calibration curve prepared from a DMSO stock standard.

Protocol B: Kinetic Solubility (Turbidimetric Assay)

Rapid screening for biological assays.

- Prepare a 10 mM stock solution in DMSO.
- Pipette 190 µL of PBS buffer into a 96-well UV-transparent plate.
- Titrate the DMSO stock (e.g., 1 µL, 2 µL, 5 µL) into the buffer.

- Measure Absorbance at 620 nm (where the compound does not absorb).
- Endpoint: A sudden increase in OD620 indicates precipitation (turbidity). The concentration just prior to this spike is the Kinetic Solubility Limit.

Handling & Storage Recommendations

- Hygroscopicity: Benzamides can form hydrates. Store the solid in a desiccator at room temperature.
- Stock Stability: DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw degradation and water absorption.
- Safety: While specific toxicology data may be limited, treat as a potential irritant (Skin/Eye). Use standard PPE (Nitrile gloves, safety glasses).

References

- PubChem Compound Summary.**4-Fluoro-2-methoxybenzamide** (Analog). National Center for Biotechnology Information. [Link](#)
- Cayman Chemical.m-Methoxybenzamide Solubility Data. (Used as SAR reference). [Link](#)
- Sigma-Aldrich.Safety Data Sheet: Fluorinated Benzamides. (General handling and safety).[3][4][5] [Link](#)
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